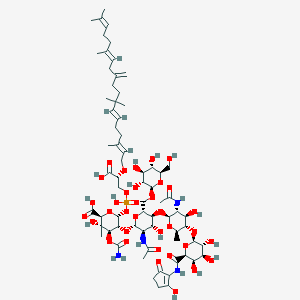

Flavomycin

描述

属性

CAS 编号 |

11015-37-5 |

|---|---|

分子式 |

C69H107N4O35P |

分子量 |

1583.6 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid |

InChI |

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34-,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1 |

InChI 键 |

PERZMHJGZKHNGU-JGYWJTCASA-N |

手性 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C([C@](C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

外观 |

White to off-white solid |

其他CAS编号 |

11015-37-5 |

同义词 |

Bambermycin Bambermycins Flavomycin Flavomycins Flavophospholipol Flavophospholipols Menomycin Moenomycins |

产品来源 |

United States |

Foundational & Exploratory

Flavomycin's Precision Strike: A Technical Guide to its Mechanism of Action

For Immediate Release

An In-depth Analysis of Flavomycin's Core Mechanism: Inhibition of Peptidoglycan Glycosyltransferases

This compound, also known as bambermycin, is a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C, produced by fermentation of Streptomyces species such as Streptomyces bambergiensis and Streptomyces ghanaensis.[1][2] It functions as a potent inhibitor of bacterial cell wall synthesis, exhibiting a high degree of specificity for Gram-positive bacteria.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Targeting Peptidoglycan Glycosyltransferases

The primary molecular target of this compound is a class of essential bacterial enzymes known as peptidoglycan glycosyltransferases (PGTs).[5][6] These enzymes are critical for the polymerization of the glycan chains of peptidoglycan, the major structural component of the bacterial cell wall.[5] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

This compound acts as a competitive inhibitor of PGTs.[5][7] Its structure mimics the natural substrate of the enzyme, the growing peptidoglycan chain (Lipid II).[3][8] By binding to the active site of the PGT, this compound physically obstructs the binding of the natural substrate, thereby halting the elongation of the glycan chain.[3][5] This inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell death.[6][9]

The specificity of this compound for bacteria lies in the absence of a peptidoglycan cell wall in animal cells, rendering them unaffected by its action.[6][9] While highly effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria is considerably lower.[3][4] This is attributed to the protective outer membrane of Gram-negative bacteria, which hinders this compound's access to its PGT target in the periplasmic space.[3]

Quantitative Inhibition Data

The inhibitory activity of Moenomycin A, the principal active component of this compound, against various peptidoglycan glycosyltransferases has been quantified. The following table summarizes key inhibition constants (IC₅₀ and Kᵢ) and Minimum Inhibitory Concentrations (MIC).

| Parameter | Enzyme/Bacterium | Value | Reference |

| IC₅₀ | E. coli PBP1b | 600 nM | [7] |

| IC₅₀ | S. aureus SgtB | 31 nM | [7] |

| Kᵢ | PGTs | 94 nM - 2.6 µM | [7] |

| MIC | Gram-positive bacteria | 1 - 100 ng/mL | [3] |

| MIC | S. aureus | 0.05 µg/mL | [8] |

| MIC | Gram-negative bacteria | 0.3 - 150 µg/mL | [3] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and microbiological assays. Detailed below are generalized protocols for key experiments.

In Vitro Peptidoglycan Glycosyltransferase (PGT) Assay

This assay directly measures the inhibitory effect of this compound on PGT activity.

Objective: To quantify the inhibition of PGT-catalyzed glycan chain polymerization by this compound.

Materials:

-

Purified PGT enzyme (e.g., from E. coli or S. aureus)

-

Lipid II substrate (the natural substrate for PGTs)

-

Radioactively or fluorescently labeled UDP-N-acetylglucosamine (UDP-GlcNAc) to incorporate a detectable label into the product

-

This compound (or Moenomycin A) at various concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation counter or fluorescence detector

-

Thin-layer chromatography (TLC) or size-exclusion chromatography system

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, purified PGT enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding the Lipid II substrate and labeled UDP-GlcNAc.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction, for example, by adding a denaturing agent like SDS.

-

Product Separation: Separate the polymerized peptidoglycan product from the unreacted labeled substrate using TLC or chromatography.

-

Quantification: Quantify the amount of labeled product formed in the presence and absence of this compound using a scintillation counter or fluorescence detector.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Bacterial Cell Wall Composition Analysis via HPLC

This method assesses the impact of this compound on the overall structure and composition of the bacterial cell wall.

Objective: To analyze changes in the peptidoglycan structure of bacteria treated with this compound.

Materials:

-

Bacterial cultures (e.g., Staphylococcus aureus)

-

This compound

-

Lysis buffer

-

Enzymes for cell wall digestion (e.g., Muramidase (B13767233), Lysozyme)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a C18 reverse-phase column

-

Appropriate buffers for HPLC/UPLC analysis

Methodology:

-

Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with a sub-lethal concentration of this compound for a specified time. A control culture without the antibiotic is run in parallel.

-

Cell Wall Isolation: Harvest the bacterial cells and isolate the crude cell wall fraction by centrifugation and washing steps.

-

Enzymatic Digestion: Digest the isolated cell walls with muramidase or a similar enzyme to break down the peptidoglycan into its constituent muropeptides.[2][10]

-

Sample Preparation: Prepare the digested samples for HPLC/UPLC analysis by removing any particulate matter.

-

HPLC/UPLC Analysis: Inject the samples into the HPLC/UPLC system. The muropeptides are separated based on their hydrophobicity.

-

Data Analysis: Compare the chromatograms of the treated and untreated samples. A significant alteration in the muropeptide profile of the treated sample, such as an accumulation of precursor molecules, indicates an inhibition of peptidoglycan synthesis.[1][11]

Minimum Inhibitory Concentration (MIC) Determination

This standard microbiological assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton broth or agar

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Methodology:

-

Serial Dilution: Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.[12]

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.[13] Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC is the lowest concentration of this compound in which no visible growth is observed.[12]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action, inhibiting peptidoglycan glycosyltransferase.

Experimental Workflow Diagram

Caption: Experimental workflow to determine this compound's mechanism of action.

References

- 1. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell wall structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. In vitro peptidoglycan synthesis assay with lipid II substrate [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glycosyltransferase activity assay [bio-protocol.org]

- 7. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidoglycan Glycosyltransferase Substrate Mimics as Templates for the Design of New Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Flavophospholipol's Mode of Action on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavophospholipol, a phosphoglycolipid antibiotic also known as moenomycin and bambermycin, stands as a potent inhibitor of bacterial cell wall synthesis.[1][2] This technical guide provides an in-depth exploration of its mechanism of action, focusing on its specific molecular target and the consequences for bacterial viability. The document summarizes key quantitative data on its efficacy, details relevant experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Introduction

The bacterial cell wall is a critical structure for maintaining cell integrity and shape, making it an excellent target for antimicrobial agents. Flavophospholipol, produced by Streptomyces species, is a high-molecular-weight antibiotic that has been used in animal nutrition as a growth promotant.[1] Its unique mode of action, which differs from that of many other cell wall synthesis inhibitors like β-lactams, makes it a subject of significant interest for antimicrobial research and development.[3] This guide delves into the core of flavophospholipol's activity, providing a technical overview for researchers in the field.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flavophospholipol's primary mode of action is the inhibition of bacterial cell wall synthesis, specifically targeting the transglycosylation step in peptidoglycan formation.[3][4][5][6][7] Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria.

The Target: Peptidoglycan Glycosyltransferases (PGTs)

Flavophospholipol is the only known naturally occurring active site inhibitor of peptidoglycan glycosyltransferases (PGTs).[8][9] These enzymes, which are often the transglycosylase domain of bifunctional Penicillin-Binding Proteins (PBPs), catalyze the polymerization of the glycan chains of peptidoglycan from lipid II, a precursor molecule.[5][9][10] By mimicking the natural substrate, flavophospholipol acts as a competitive inhibitor, binding to the active site of PGTs and preventing the elongation of the glycan strands.[8] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death.[8][9][11]

Structure-Activity Relationship

The structure of flavophospholipol is key to its inhibitory activity. It consists of a long, 25-carbon lipid tail and a substituted tetrasaccharide.[8] The lipid tail anchors the molecule to the bacterial cytoplasmic membrane, positioning the oligosaccharide portion to interact with and block the active site of the membrane-bound PGTs.[8]

Quantitative Data on Flavophospholipol's Activity

The efficacy of flavophospholipol varies between different bacterial species, with a pronounced activity against Gram-positive bacteria.[5][6][7][10] Gram-negative bacteria are generally less susceptible due to the protective outer membrane that hinders the antibiotic's access to its target.[10][12]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of moenomycin (flavophospholipol) against a range of bacterial species.

| Bacterial Species | MIC (µg/mL) | Reference |

| Gram-Positive | ||

| Bacillus subtilis | 0.3–0.6 | [3] |

| Clostridium difficile | >160 | [3] |

| Enterococcus faecalis | 0.075–0.3 | [3] |

| Enterococcus faecium | >40.5 | [3] |

| Staphylococcus aureus | 0.075 | [3] |

| Streptococcus pneumoniae | 0.625 | [3] |

| Gram-Negative | ||

| Escherichia coli | 80 | [3] |

| Haemophilus influenzae | — | [3] |

| Helicobacter pylori | 1.3 | [3] |

| Klebsiella pneumoniae | 80 | [3] |

| Neisseria gonorrhoeae | 1.69 | [3] |

| Pseudomonas aeruginosa | 40 | [3] |

| Salmonella enterica | 160 | [3] |

| Shigella flexneri | 40 | [3] |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Inhibition and Binding Constants (IC50, Kd, Ki)

The following table presents data on the inhibition of PGTs and binding affinity of moenomycin and its derivatives.

| Enzyme/Target | Compound | Value | Unit | Reference |

| E. coli PBP1b | Moenomycin derivative | 600 | nM (IC50) | [8] |

| S. aureus SgtB | Moenomycin derivative | 31 | nM (IC50) | [8] |

| S. aureus PBP2 | Moenomycin trisaccharide | 870 ± 110 | nM (IC50) | [11] |

| E. coli PBP1b | Moenomycin A | 440 | nM (Kd) | [1] |

| E. faecalis PBP2a | Moenomycin derivative | 0.38 | µM (Kd) | [8] |

| S. aureus SgtB | Moenomycin derivative | 0.18 | µM (Kd) | [8] |

| S. aureus SgtB | Moenomycin | 0.64 | µM (Ki) | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to study the mode of action of flavophospholipol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of flavophospholipol can be determined using the broth microdilution method.

Materials:

-

Flavophospholipol stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Serial Dilution: Perform a two-fold serial dilution of the flavophospholipol stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of flavophospholipol at which no visible bacterial growth (turbidity) is observed.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the inhibition of peptidoglycan synthesis using radiolabeled precursors.

Materials:

-

Bacterial membrane preparation containing PGTs

-

Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

UDP-N-acetylmuramic acid-pentapeptide (Lipid I precursor)

-

Flavophospholipol

-

Reaction buffer

-

Filtration apparatus

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the bacterial membrane preparation, UDP-N-acetylmuramic acid-pentapeptide, and reaction buffer.

-

Inhibition: Add varying concentrations of flavophospholipol to the reaction mixtures and pre-incubate.

-

Initiation: Start the reaction by adding [¹⁴C]UDP-GlcNAc.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Termination and Filtration: Stop the reaction and filter the mixture to separate the radiolabeled peptidoglycan polymer from the unincorporated precursors.

-

Quantification: Measure the radioactivity of the filter to determine the amount of peptidoglycan synthesized. The inhibition is calculated relative to a control without flavophospholipol.

Transglycosylase Activity Assay

An in situ assay can be used to specifically measure the transglycosylase activity.

Materials:

-

E. coli cell wall membrane material

-

UDP-MurNAc-pentapeptide

-

Radiolabeled UDP-GlcNAc

-

Triton X-100

-

Reaction buffer

Procedure:

-

Lipid II Accumulation: Incubate the E. coli membrane material with UDP-MurNAc-pentapeptide and radiolabeled UDP-GlcNAc in the presence of Triton X-100. This inhibits the transglycosylation step and leads to the accumulation of radiolabeled Lipid II.

-

Initiation of Transglycosylation: Remove the Triton X-100 from the reaction mixture to allow the accumulated Lipid II to be polymerized into peptidoglycan.

-

Inhibition: Perform the reaction in the presence and absence of flavophospholipol.

-

Analysis: Separate the reaction products and quantify the amount of radiolabeled peptidoglycan formed to determine the inhibitory effect of flavophospholipol on transglycosylase activity.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Inhibition of Peptidoglycan Synthesis by Flavophospholipol.

Caption: Experimental Workflow for MIC Determination.

Caption: Structure-Activity Relationship of Flavophospholipol.

Conclusion

Flavophospholipol's unique mechanism of action as a specific inhibitor of peptidoglycan glycosyltransferases makes it a valuable tool for studying bacterial cell wall synthesis and a potential scaffold for the development of new antibiotics. Its high potency against Gram-positive bacteria, including some drug-resistant strains, underscores the importance of continued research into this class of molecules. This technical guide provides a foundational understanding of flavophospholipol's mode of action, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to combat bacterial infections.

References

- 1. Domain requirement of moenomycin binding to bifunctional transglycosylases and development of high-throughput discovery of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A clinical trial investigating the impact of in-feed flavophospholipol on Salmonella shedding and antimicrobial resistance in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural analysis of the contacts anchoring moenomycin to peptidoglycan glycosyltransferases and implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Bambermycins (Flavomycin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambermycins, commercially known as Flavomycin®, represent a class of phosphoglycolipid antibiotics with a long-standing application in animal nutrition as a growth promotant.[1][2] Produced by fermentation of various Streptomyces species, including S. bambergiensis and S. ghanaensis, this antibiotic complex is noteworthy for its potent activity against Gram-positive bacteria.[3][4] The unique mechanism of action, targeting the biosynthesis of the bacterial cell wall, and a historical record devoid of significant resistance development have made bambermycins a subject of renewed interest for potential therapeutic applications.[1] This technical guide provides an in-depth exploration of the chemical composition of bambermycins, detailing the constituent molecules, their quantitative distribution, the methodologies for their characterization, and the biosynthetic pathways leading to their formation.

Core Chemical Composition

Bambermycins are not a single entity but a complex mixture of structurally related compounds known as moenomycins.[5] The predominant and most pharmacologically active component of this complex is Moenomycin A.[6] The structural diversity within the bambermycin (B10762621) complex arises from variations in the glycosylation pattern and the lipid moiety of the constituent moenomycins.

Quantitative Analysis of Moenomycin Components

The relative abundance of the primary moenomycin constituents within a typical bambermycin (this compound) complex has been determined through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data presented below is a representative composition, though variations may occur depending on the producing strain and fermentation conditions.

| Component | Relative Abundance (%) | Molecular Formula (for Moenomycin A) | Molecular Weight (for Moenomycin A) |

| Moenomycin A | 78.7 | C69H107N4O35P | 1583.57 g/mol |

| Moenomycin C3 | 12.6 | ||

| Moenomycin C4 | 6.1 | ||

| Moenomycin C1 | 2.6 |

Table 1: Quantitative composition of the bambermycin (this compound) complex as determined by mass spectrometry.[7] The molecular formula and weight are provided for the principal component, Moenomycin A.[4]

Experimental Protocols

The isolation, purification, and characterization of the bambermycin complex and its individual moenomycin components necessitate a suite of advanced analytical techniques. The following protocols are synthesized from established methodologies reported in the scientific literature.

Fermentation and Extraction of Bambermycins

-

Microorganism and Culture Conditions: Streptomyces ghanaensis (ATCC 14672) is cultured in a suitable production medium, such as R5A or TSB media, under aerobic conditions.[6] Optimal production of moenomycins is often achieved at elevated temperatures (e.g., 37°C) with vigorous aeration.[3]

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The crude bambermycin complex, being extracellular, is primarily located in the supernatant. The supernatant is then subjected to extraction with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic moenomycin components into the organic phase.[8]

Purification of Moenomycin Components

-

Solid-Phase Extraction (SPE): The crude extract is concentrated and subjected to solid-phase extraction for initial purification and fractionation. A C4 or C18 reversed-phase sorbent is typically employed. The sample is loaded onto the SPE cartridge, washed with a polar solvent (e.g., water or low-concentration methanol) to remove hydrophilic impurities, and the moenomycins are subsequently eluted with a less polar solvent, such as methanol (B129727) or acetonitrile.[1][9]

-

High-Performance Liquid Chromatography (HPLC): Further purification and separation of the individual moenomycin components are achieved by semi-preparative or preparative reversed-phase HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile, often with the addition of a modifier like formic acid to improve peak shape.[1][10] Fractions corresponding to the different moenomycin peaks are collected for further analysis.

Structural Elucidation

The definitive chemical structure of each moenomycin component is determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS):

-

Methodology: High-resolution electrospray ionization mass spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) is the primary tool for determining the molecular weights and fragmentation patterns of the moenomycins.[10] Analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.[3]

-

Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ions provides characteristic fragment ions corresponding to the loss of the lipid chain and subsequent cleavages of the glycosidic bonds, allowing for the sequencing of the oligosaccharide chain.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Purified moenomycin samples are dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the types and number of protons and carbons in the molecule. The chemical shifts of anomeric protons, methyl groups, and protons attached to carbons bearing heteroatoms are particularly informative.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of spin systems within the individual monosaccharide units and the lipid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual monosaccharide units to each other and for linking the oligosaccharide chain and the lipid tail to the central phosphoglycerate moiety.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the through-space proximity of protons, which is essential for determining the stereochemistry of the glycosidic linkages and the overall three-dimensional conformation of the molecule.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Bambermycins exert their antibacterial effect by inhibiting the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the biosynthesis of the bacterial cell wall.[5] They act as structural mimics of the lipid II substrate, thereby blocking the elongation of the glycan chains.[3]

Caption: Inhibition of peptidoglycan glycosyltransferase by bambermycins.

Experimental Workflow for Isolation and Characterization

The overall process for isolating and identifying the components of the bambermycin complex follows a systematic workflow.

Caption: Workflow for bambermycin isolation and structural analysis.

Biosynthesis Pathway of Moenomycin A

The biosynthesis of moenomycin A in Streptomyces ghanaensis is governed by a set of genes organized in moe gene clusters.[4] The pathway involves the assembly of the oligosaccharide chain, the synthesis of the lipid tail, and their subsequent linkage via a phosphoglycerate bridge.

Caption: Simplified biosynthetic pathway of Moenomycin A.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Characterization of moenomycin antibiotics from medicated chicken feed by ion-trap mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Production of Flavomycin from Streptomyces ghanaensis: A Technical Guide

Abstract

Flavomycin, also known as Bambermycin or Moenomycin, is a phosphoglycolipid antibiotic complex produced by various species of Streptomyces, most notably Streptomyces ghanaensis. It is primarily used as a growth promoter in animal feed. This compound exerts its antibacterial effect by inhibiting peptidoglycan glycosyltransferases, crucial enzymes in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the production of this compound from Streptomyces ghanaensis, covering fermentation, downstream processing, and the underlying regulatory mechanisms. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to aid researchers in the field.

Introduction

Streptomyces ghanaensis is a Gram-positive, filamentous bacterium recognized for its ability to produce the this compound complex. Industrial production is achieved through submerged fermentation, a process that requires careful optimization of culture conditions and medium composition to maximize yield. Recent advancements in genetic engineering have further opened avenues for enhancing production titers by manipulating regulatory pathways. This guide synthesizes current knowledge to provide a comprehensive technical resource for the production and analysis of this compound.

Biosynthesis and Regulation

The biosynthesis of this compound in S. ghanaensis is a complex process governed by a biosynthetic gene cluster (moe). Interestingly, this cluster does not contain any identifiable cluster-situated regulatory genes. Instead, this compound production is controlled by a network of pleiotropic regulators that influence both primary and secondary metabolism.

Key Regulatory Genes

Several global regulators have been identified to have a significant impact on this compound biosynthesis:

-

wblA : This gene, a member of the WhiB-like family of transcriptional regulators, acts as a negative regulator of this compound production. Deletion of the wblA gene in S. ghanaensis has been shown to result in a significant increase in antibiotic titers, in some cases up to 230%.[1]

-

AdpA : As a pleiotropic regulator, AdpA influences morphological differentiation and secondary metabolism. It has been shown to positively correlate with this compound accumulation.[1]

-

c-di-GMP-Metabolizing Enzymes : The secondary messenger cyclic dimeric GMP (c-di-GMP) is involved in the regulatory cascade of this compound biosynthesis. Manipulation of the genes encoding diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, can enhance this compound accumulation.

Signaling Pathway for wblA Regulation

The following diagram illustrates the negative regulatory role of wblA on this compound production.

Fermentation Process

The production of this compound is typically carried out using a submerged fermentation process. The following sections detail the protocols for inoculum development and production fermentation.

Inoculum Development

A two-stage inoculum development process is generally employed to ensure a healthy and active seed culture for the production fermenter.

Experimental Protocol: Inoculum Development

-

Strain Activation: Streptomyces ghanaensis (e.g., ATCC 14672) is maintained on a suitable agar (B569324) medium such as ISP Medium 1 (ATCC Medium 1877) at 26°C for 3-7 days to achieve good sporulation.

-

Shake Flask Culture (Stage 1):

-

A loopful of spores is aseptically transferred to a 250 mL baffled flask containing 50 mL of seed culture medium (see Table 1).

-

The flask is incubated at 35-37°C on a rotary shaker at 220-260 rpm for 18-26 hours.[2]

-

-

Seed Tank Culture (Stage 2):

-

The shake flask culture is transferred to a sterilized seed tank containing the seed culture medium.

-

The culture is incubated for 40-48 hours at 35-37°C with agitation (120-160 rpm).[2]

-

Production Fermentation

The production phase involves the cultivation of S. ghanaensis in a larger fermenter with a specifically formulated production medium.

Experimental Protocol: Production Fermentation

-

Inoculation: The seed tank culture is transferred to the production fermenter.

-

Fermentation: The fermentation is carried out for 170-230 hours under the conditions specified in Table 2.

-

Monitoring: Key parameters such as pH, dissolved oxygen, and substrate consumption should be monitored throughout the fermentation. This compound production typically begins in the stationary phase of growth.

Fermentation Media and Parameters

The composition of the fermentation medium is critical for achieving high yields of this compound. While specific formulations are often proprietary, the following tables provide a representative composition based on publicly available data, primarily from studies on the closely related Streptomyces bambergiensis.

Table 1: Seed Culture Medium Composition

| Component | Concentration ( g/100 mL) |

| W-Gum | 3.0 |

| Corn Steep Liquor | 0.5 |

| Bean Cake Powder | 2.0 |

| Cottonseed Oil | 0.1 |

| Calcium Carbonate | 0.3 |

| Monopotassium Phosphate (B84403) | 0.2 |

| α-Amylase | 0.01 g/g dry starch |

| pH | 7.2 - 7.5 |

| Source: Adapted from CN105132495A[2] |

Table 2: Production Fermentation Medium and Parameters

| Parameter | Value |

| Medium Component | Concentration ( g/100 mL) |

| W-Gum | 3.0 |

| Corn Steep Liquor | 0.5 |

| Bean Cake Powder | 2.5 |

| Cottonseed Oil | 3.0 |

| Dipotassium Hydrogen Phosphate | 0.01 |

| Calcium Carbonate | 0.3 |

| Ammonium Sulfate | 0.3 |

| Magnesium Sulfate | 0.2 |

| Cobalt Chloride | 0.0001 |

| Ferrous Sulfate | 0.00003 |

| α-Amylase | 0.004 g/g dry starch |

| Defoamer | 0.05 |

| Emulsifier | 0.3 |

| pH | 6.9 - 7.1 |

| Fermentation Parameters | |

| Temperature | 32 - 37°C |

| Agitation Speed | 80 - 130 rpm |

| Tank Pressure | 0.05 MPa |

| Ventilation Ratio (v/v/min) | 1:0.6 - 1:1.1 |

| Source: Adapted from CN105132495A[2] |

Downstream Processing: Extraction and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the active compound from biomass, media components, and other metabolites.

Extraction

This compound is primarily an extracellular product. The first step involves separating the mycelium from the culture broth.

Experimental Protocol: Extraction

-

Biomass Separation: The fermentation broth is centrifuged or filtered to remove the S. ghanaensis mycelium.

-

Solid Phase Extraction (SPE): A solid-phase extraction procedure can be employed for the rapid isolation of this compound from the culture filtrate.[3]

-

The supernatant is passed through a solid-phase extraction column.

-

The column is washed to remove impurities.

-

This compound is then eluted using an appropriate solvent.

-

Purification

Further purification is required to obtain high-purity this compound. A common industrial approach involves a two-step chromatographic process.[4]

Experimental Protocol: Purification

-

Adsorption Chromatography:

-

The crude extract is loaded onto a neutral adsorption resin column (e.g., MCI GEL® CHP20P) at a pH of 7-9.

-

The column is washed with water to remove salts and polar impurities.

-

The this compound complex is eluted with a gradient of a water-miscible organic solvent, such as 0-40% isopropanol (B130326) in water.

-

-

Anion Exchange Chromatography:

-

The partially purified fractions are pooled and dissolved in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

The solution is loaded onto a strong anion exchange column (e.g., FRACTOGEL® TSK DEAE-650).

-

The column is washed with the starting buffer.

-

A salt gradient (e.g., 0-1 M NaCl) is applied to elute the bound this compound.

-

-

Final Concentration and Drying:

-

Fractions containing high-purity this compound are combined.

-

The solution is concentrated using ultrafiltration or vacuum distillation.

-

The final product is dried via lyophilization or spray drying to obtain a solid with >97% purity.[4]

-

Downstream Processing Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound.

Quantitative Analysis and Yield

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

Table 3: Quantitative Data on this compound Production

| Parameter | Value | Reference |

| Producing Organism | Streptomyces ghanaensis ATCC 14672 | [4] |

| Typical Fermentation Titer | ~3 µg/mL | [4] |

| Genetically Engineered Titer (e.g., wblA deletion) | Up to 3-fold increase (~9 µg/mL) | [4] |

| Final Purity (Post-Purification) | >97% | [4] |

| Extraction Recovery (Methanol-based) | 83.9% - 88.2% | [5] |

Conclusion

The production of this compound from Streptomyces ghanaensis is a well-established process that can be significantly enhanced through both fermentation optimization and genetic engineering. A deep understanding of the regulatory networks governing its biosynthesis is key to developing high-yielding strains. The downstream processing, while multi-faceted, can yield a high-purity product suitable for its application in the animal feed industry. This guide provides a foundational framework for researchers and professionals working on the production of this important antibiotic. Further research into medium optimization for S. ghanaensis and the exploration of other regulatory gene targets may lead to even greater improvements in yield.

References

- 1. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105132495A - this compound fermentation production process - Google Patents [patents.google.com]

- 3. Isolation and analysis of moenomycin and its biosynthetic intermediates from Streptomyces ghanaensis (ATCC 14672) wildtype and selected mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

Unveiling the Molecular Architecture of Moenomycin A in Flavomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moenomycin A, the principal bioactive constituent of the veterinary antibiotic Flavomycin® (also known as Bambermycins), represents a unique class of phosphoglycolipid antibiotics with a potent and highly specific mechanism of action. This technical guide provides an in-depth exploration of the chemical structure of moenomycin A, compiling available spectroscopic and analytical data. It details the methodologies for its isolation and structural elucidation, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The complex molecular architecture of moenomycin A, characterized by a pentasaccharide moiety, a phosphoglycerate linker, and a C25 isoprenoid lipid tail, continues to be a subject of significant scientific interest for the development of novel antibacterial agents.

Introduction

This compound®, a widely used feed additive in animal husbandry, is a complex of antibiotics produced by the fermentation of Streptomyces bambergiensis or Streptomyces ghanaensis.[1][2] The primary and most potent component of this complex is moenomycin A.[1] Moenomycins are distinguished by their unique mode of action: the direct inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for the biosynthesis of the bacterial cell wall.[3] This mechanism is distinct from that of many other classes of antibiotics, making moenomycin A a compelling scaffold for the development of new drugs to combat antibiotic-resistant bacteria. A thorough understanding of its chemical structure is paramount for such endeavors.

Chemical Structure of Moenomycin A

Moenomycin A is a large and complex phosphoglycolipid with the molecular formula C₆₉H₁₀₇N₄O₃₅P and a molecular weight of 1583.57 g/mol .[1] Its structure can be dissected into three key components:

-

A Substituted Pentasaccharide Moiety: This highly decorated oligosaccharide is crucial for the molecule's interaction with its target enzyme.

-

A 3-Phosphoglyceric Acid Backbone: This central linker connects the saccharide and lipid components.[3]

-

A C25 Isoprenoid Chain: This long lipid tail, known as moenocinol, anchors the molecule to the bacterial membrane.[3]

The intricate arrangement of these components confers upon moenomycin A its potent biological activity.

Below is a diagram illustrating the overall chemical structure of moenomycin A.

Caption: Simplified schematic of moenomycin A's structure.

Quantitative Structural Data

A comprehensive structural elucidation of moenomycin A relies on a combination of spectroscopic techniques. The following tables summarize key quantitative data obtained from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of moenomycin A. The observed fragmentation patterns in tandem MS/MS experiments provide valuable information about the connectivity of its structural components.

| Parameter | Value | Reference |

| Molecular Formula | C₆₉H₁₀₇N₄O₃₅P | [1] |

| Molecular Weight | 1583.57 g/mol | [1] |

| Observed m/z ([M-H]⁻) | 1580.6430 | |

| Calculated m/z ([M-H]⁻) | 1580.6535 |

NMR Spectroscopy Data

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants for moenomycin A is currently unavailable in the reviewed literature in a consolidated format.)

Experimental Protocols

The isolation and structural characterization of moenomycin A from this compound or bacterial fermentation broths involve multi-step procedures requiring careful optimization.

Isolation and Purification of Moenomycin A

A common workflow for the purification of moenomycin A is outlined below. This process typically involves a combination of extraction and chromatographic techniques to separate moenomycin A from other components of the this compound complex and fermentation media.

Caption: General workflow for moenomycin A purification.

Detailed Methodologies:

-

Solid-Phase Extraction (SPE):

-

Objective: Initial cleanup and concentration of moenomycins from the crude extract.

-

Stationary Phase: Hydrophobic sorbents such as C4 or C18 are often employed due to the lipophilic nature of moenomycin.

-

Elution: A solvent with sufficient polarity to displace the molecule from the sorbent, such as methanol, is used. In some protocols, elevated temperatures (e.g., 50°C) for the elution solvent can improve recovery.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: Separation of moenomycin A from other moenomycin analogues (e.g., moenomycin C).

-

Column: A reverse-phase column (e.g., C8 or C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.3% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection is often used, although coupling to a mass spectrometer provides more selective detection.

-

Structural Elucidation by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of moenomycin A.

Instrumentation and Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase A: Water with 0.3% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the highly retained moenomycin A.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI) is preferred.

-

Precursor Ion Selection: The doubly charged ion [M-2H]²⁻ at m/z 789.9 often provides a better response than the singly charged ion.

-

Product Ions for MRM: For multiple reaction monitoring (MRM) experiments, characteristic product ions are selected for quantification and confirmation.

-

Biosynthesis of Moenomycin A

The biosynthesis of moenomycin A is a complex, multi-step process that has been elucidated through genetic and biochemical studies. The biosynthetic gene cluster for moenomycin A was identified in Streptomyces ghanaensis, revealing a seventeen-step pathway.[4][5] This pathway involves the assembly of the saccharide units, the formation of the phosphoglycerate linker, and the construction of the unique C25 isoprenoid tail. Understanding the biosynthesis opens up possibilities for genetic engineering to produce novel moenomycin analogues with improved pharmacokinetic properties.

Caption: Conceptual overview of moenomycin A biosynthesis.

Conclusion

Moenomycin A remains a molecule of significant interest due to its unique chemical structure and potent antibacterial activity. This technical guide has summarized the key structural features of moenomycin A present in this compound, along with the analytical and preparative methodologies used for its study. While a complete set of NMR data in a consolidated format and a crystal structure of the free molecule are yet to be widely disseminated, the available information provides a solid foundation for further research. The detailed understanding of its structure and biosynthesis is crucial for the rational design of new PGT inhibitors, which hold promise for addressing the growing challenge of antimicrobial resistance. Future work in this area will likely focus on the chemoenzymatic synthesis of novel analogues and a more detailed biophysical characterization of their interactions with the target enzymes.

References

- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combating multidrug-resistant Helicobacter pylori with moenomycin A in combination with clarithromycin or metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Flavomycin's Antimicrobial Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycin, also known as Bambermycin, is a phosphoglycolipid antibiotic complex primarily composed of moenomycins A and C.[1][2] Produced by fermentation of Streptomyces bambergiensis and Streptomyces ghanaensis, it has a long history of use as a performance-enhancing feed additive in livestock.[1] This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols used for its evaluation. This compound's unique mode of action, targeting a critical step in bacterial cell wall synthesis, makes it a subject of interest for antimicrobial research and development.[3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antimicrobial activity by specifically inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This inhibition is particularly effective against Gram-positive bacteria, which possess a thick peptidoglycan layer. The primary target of this compound is the enzyme peptidoglycan glycosyltransferase (PGT).[4]

This compound acts as a structural mimic of the natural lipid intermediate substrate of PGT. By binding to the active site of this enzyme, this compound blocks the polymerization of the glycan chains, a crucial step in the formation of the peptidoglycan network.[4] This disruption of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in cell lysis and death.[3] A key advantage of this mechanism is its specificity for bacterial cells, as animal cells lack a peptidoglycan cell wall, contributing to this compound's high tolerability in animals.[3] Notably, this compound spares certain beneficial gut bacteria, such as Lactobacillus and Bifidobacterium species.[1][3]

Signaling Pathway of this compound's Action

References

Flavomycin's sparing effect on beneficial gut bacteria like Lactobacillus.

For Immediate Release

A deep dive into the technical workings of Flavomycin (Bambermycin) reveals its unique ability to preserve beneficial gut bacteria, such as Lactobacillus, while targeting other Gram-positive microbes. This technical guide synthesizes available data on its mechanism of action, its quantitative effects on gut microbiota, and the experimental protocols used to validate its efficacy, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a phosphoglycolipid antibiotic produced by fermentation of Streptomyces bambergiensis and other species, operates through a highly specific mechanism of action. It is the only known naturally occurring inhibitor that directly targets the active site of peptidoglycan glycosyltransferases (PGTs).[1] These enzymes are critical for the polymerization of glycan chains, an essential step in the synthesis of the bacterial cell wall.[1] By binding to PGTs, this compound disrupts the formation of the peptidoglycan layer, leading to a compromised cell envelope and eventual cell death in susceptible bacteria.[1] This targeted action is particularly effective against Gram-positive bacteria.[2][3]

A key characteristic of this compound is its reported sparing effect on beneficial gut microflora, including Lactobacillus and Bifidobacterium.[4] While many antibiotics can indiscriminately reduce the populations of both pathogenic and beneficial bacteria, this compound's mechanism of action appears to be less impactful on these advantageous species. Some research suggests that at higher doses, this compound may even create a selective pressure that favors an increase in the numbers of lactobacilli and bifidobacteria.[5] This selective action contributes to a balanced intestinal environment, which is crucial for efficient digestion and nutrient absorption.

Quantitative Effects on Gut Microbiota

The following tables summarize the quantitative data from studies investigating the impact of this compound on the intestinal microbiota of broiler chickens. It is important to note that some studies evaluate this compound in combination with other additives.

Table 1: Effect of this compound and Bacillus licheniformis on Cecal Microflora in Broilers (log10 CFU/g of cecal content)

| Treatment Group | Lactobacillus | E. coli |

| Control | 8.14 | 7.14 |

| This compound (5 ppm) | 8.30 | 5.82 |

| This compound (5 ppm) + B. licheniformis | 8.57 | 5.57 |

| Enramycin (5 ppm) | 8.16 | 4.98 |

Source: Adapted from a 2015 study on broiler nutrition. Please note that this study did not evaluate this compound as a standalone additive for Lactobacillus counts.

Table 2: Minimum Inhibitory Concentration (MIC) of Moenomycin A (a key component of this compound) against various Gram-positive bacteria

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 0.01 - 0.1 |

| Enterococcus faecalis | 0.01 - 0.1 |

Source: Data compiled from various studies on the antimicrobial activity of moenomycin.[6]

Experimental Protocols

To assess the impact of this compound on the gut microbiota, particularly Lactobacillus populations, a combination of in vivo feeding trials and subsequent microbiological and molecular analyses are employed. The following is a synthesized, representative experimental protocol based on methodologies described in the scientific literature.

1. Animal Husbandry and Experimental Design:

-

Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500) are obtained from a commercial hatchery.

-

Housing: Chicks are housed in environmentally controlled pens with appropriate temperature, humidity, and lighting conditions.

-

Acclimation: A common starter diet is provided for the first few days to allow the chicks to acclimate.

-

Treatment Groups: Chicks are randomly allocated to different dietary treatment groups, including:

-

Control Group: Basal diet with no additives.

-

This compound Group: Basal diet supplemented with a specified concentration of this compound (e.g., 5 ppm).

-

-

Diet: A standard corn-soybean meal-based diet is formulated to meet the nutritional requirements of the broilers at different growth phases (starter, grower, finisher). The diets are provided ad libitum.

-

Duration: The feeding trial is typically conducted for a period of 21 to 42 days.

2. Sample Collection:

-

At the end of the trial period, a subset of birds from each treatment group is euthanized.

-

The abdominal cavity is opened under aseptic conditions.

-

The cecum is ligated at both ends and carefully removed.

-

The cecal contents are collected into sterile tubes and immediately placed on ice. Samples for microbial analysis are then either processed immediately or stored at -80°C.

3. Enumeration of Lactobacillus:

-

Culture-Based Method:

-

One gram of cecal content is homogenized in 9 mL of a sterile diluent (e.g., peptone water).

-

Serial ten-fold dilutions are prepared.

-

Aliquots of the appropriate dilutions are plated in duplicate on de Man, Rogosa, and Sharpe (MRS) agar, a selective medium for Lactobacillus.

-

Plates are incubated anaerobically at 37°C for 48-72 hours.

-

Colonies are counted, and the results are expressed as colony-forming units per gram (CFU/g) of cecal content.

-

-

Molecular Method (Quantitative PCR - qPCR):

-

DNA is extracted from the cecal samples using a commercial DNA extraction kit.

-

The quality and quantity of the extracted DNA are determined using spectrophotometry.

-

qPCR is performed using primers and probes specific to the 16S rRNA gene of the Lactobacillus genus.

-

A standard curve is generated using known concentrations of Lactobacillus DNA to quantify the number of gene copies in the samples.

-

Results are expressed as the number of 16S rRNA gene copies per gram of cecal content.

-

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Caption: Experimental workflow for assessing this compound's effect on gut microbiota.

References

- 1. benchchem.com [benchchem.com]

- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of supplemental this compound on growth performance, carcass characteristics, and nutrient digestibility in calf-fed Holstein steers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Re-evaluation of the effects of this compound on broiler live performance | Engormix [en.engormix.com]

- 6. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Flavomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavomycin, also known as Moenomycin, is a potent phosphoglycolipid antibiotic that inhibits the growth of Gram-positive bacteria by targeting peptidoglycan glycosyltransferases, essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a focus on the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex process. Detailed experimental protocols for key analyses and structured quantitative data are presented to facilitate further research and development in this area. Visual diagrams of the biosynthetic pathway and experimental workflows are included to enhance understanding.

Introduction

This compound is a member of the moenomycin family of antibiotics, produced by several species of Streptomyces, most notably Streptomyces ghanaensis.[1] Its unique mode of action, inhibiting the transglycosylation step of peptidoglycan synthesis, makes it a valuable subject of study, particularly in the face of rising antibiotic resistance.[2] The biosynthesis of this compound is a complex, multi-step process orchestrated by a dedicated set of genes, the moe gene cluster. Understanding this pathway is crucial for the potential bioengineering of novel and more effective antibiotic derivatives.

The this compound Biosynthetic Pathway

The biosynthesis of this compound (Moenomycin A) is a 17-step enzymatic cascade, encoded by the moe gene cluster in S. ghanaensis. The pathway can be broadly divided into three key stages: the formation of the phosphoglycolipid core, the assembly of the pentasaccharide chain, and the final tailoring modifications.

The pathway begins with the condensation of 3-phosphoglycerate (B1209933) and farnesyl diphosphate, catalyzed by the prenyltransferase MoeO5.[3] This is followed by a second prenylation step catalyzed by MoeN5, which attaches a geranyl group to form the characteristic C25 moenocinyl lipid tail.[4] Concurrently, a series of five glycosyltransferases (MoeGT1, MoeGT2, MoeGT3, MoeGT4, and MoeE5) sequentially add sugar moieties to the growing phosphoglycolipid intermediate.[3] The sugar precursors are largely drawn from primary metabolism.[3] The final steps involve tailoring enzymes that modify the sugar residues, including methylation and carbamoylation, to yield the mature this compound molecule.[2]

Key Biosynthetic Genes and Enzymes

The functions of the 17 genes in the moe cluster have been elucidated through a combination of gene deletion studies and heterologous expression in Streptomyces lividans.[3] A summary of these genes and their putative functions is provided in the table below.

| Gene | Proposed Function |

| MoeO5 | Prenyltransferase (Farnesyltransferase) |

| MoeN5 | Prenyltransferase (Geranyltransferase) |

| MoeGT1 | Glycosyltransferase |

| MoeGT2 | Glycosyltransferase |

| MoeGT3 | Glycosyltransferase |

| MoeGT4 | Glycosyltransferase |

| MoeE5 | Glycosyltransferase |

| MoeA5 | Sugar N-acetyltransferase |

| MoeB5 | NDP-sugar epimerase/dehydratase |

| MoeC5 | NDP-glucose dehydrogenase |

| MoeD5 | ABC transporter ATP-binding protein |

| MoeF5 | Acyltransferase |

| MoeG5 | Methyltransferase |

| MoeH5 | Amidotransferase |

| MoeI5 | Carbamoyltransferase |

| MoeJ5 | ABC transporter permease |

| MoeK5 | Phosphatase |

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions.

Quantitative Analysis of this compound Production

The production of this compound and its intermediates can be influenced by genetic and environmental factors. While detailed kinetic data for each enzyme is not extensively available in the public domain, studies on heterologous expression and gene manipulation provide insights into the pathway's efficiency. For instance, the typical fermentation titer of Moenomycin A in S. ghanaensis is approximately 3 µg/mL, which can be increased up to 3-fold through genetic engineering.[1]

| Strain/Condition | Relative Production Level |

| S. ghanaensis Wild Type | 1x |

| S. lividans with moe cluster | Lower than wild type |

| S. albus J1074 with moe cluster | Higher than S. lividans |

| S. ghanaensis with relA overexpression | Increased |

| S. ghanaensis with partial moe cluster duplication | Increased |

Table 2: Relative Production Levels of Moenomycin in Different Streptomyces Strains and Conditions. [5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression of the moe Gene Cluster in Streptomyces lividans

This protocol describes the transfer and expression of the this compound biosynthetic gene cluster from a cosmid library into the heterologous host S. lividans.

Materials:

-

E. coli ET12567/pUZ8002 donor strain containing the moe gene cluster on a cosmid

-

Streptomyces lividans recipient strain

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Tryptic Soy Broth (TSB) medium

-

Soy Flour Mannitol (SFM) agar (B569324) plates supplemented with 60 mM CaCl₂

-

Nalidixic acid

-

Apramycin

Procedure:

-

Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase.

-

Harvest and wash the E. coli cells to remove antibiotics.

-

Prepare a spore suspension of the recipient S. lividans strain.

-

Mix the E. coli donor cells and S. lividans spores and plate on SFM agar plates.

-

Incubate for 15 hours at 28-37°C.

-

Overlay the plates with 1 mL of water containing 5 mg of phosphomycin (B3326514) and 1.6 mg of apramycin.

-

Incubate for 3-5 days until exconjugants appear.

-

Verify the presence of the integrated cosmid in the S. lividans exconjugants by PCR.

-

For this compound production, inoculate a seed culture of the recombinant S. lividans strain in TSB medium and grow for 48 hours at 37°C.

-

Inoculate a production medium (e.g., R5A) with the seed culture and incubate at 30°C with shaking for 5-7 days.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from a Streptomyces fermentation broth.

Materials:

-

Fermentation broth

-

n-Hexane

-

MCI GEL® CHP20P adsorption resin

-

Anion exchange chromatography column

-

Sodium chloride

Procedure:

-

Harvesting and Extraction: Centrifuge the fermentation broth to separate the mycelium. Extract the mycelium with methanol.

-

Defatting: Defat the methanol extract with n-hexane.

-

Adsorption Chromatography: Load the defatted extract onto an MCI GEL® CHP20P column. Wash with water and elute the moenomycin complex with a gradient of 0-40% isopropanol in water.[1]

-

Anion Exchange Chromatography: Further purify the moenomycin complex on an anion exchange column, eluting with a linear gradient of NaCl.[1]

-

Desalting and Drying: Desalt the fractions containing this compound and dry to obtain the purified product.

LC-MS Analysis of this compound and Intermediates

This protocol provides a general method for the analysis of this compound and its biosynthetic intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphoglycolipids.

-

Multiple Reaction Monitoring (MRM): For targeted quantification of known intermediates and final products. Precursor and product ions will need to be optimized for each specific analyte.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Heterologous Expression and Analysis

Caption: Workflow for heterologous expression and analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product research. The detailed understanding of the enzymatic steps and their genetic control opens up new avenues for the biocombinatorial synthesis of novel phosphoglycolipid antibiotics. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigations into this important class of antibacterial agents and contributing to the development of new strategies to combat infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic factors that influence moenomycin production in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Flavophospholipol: A Technical Guide to its Antimicrobial Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavophospholipol, also known as bambermycin (B10762621) or moenomycin, is a phosphoglycolipid antimicrobial agent produced by fermentation of several species of Streptomyces, including Streptomyces bambergiensis and Streptomyces ghanaensis.[1] It is primarily active against Gram-positive bacteria and has a long history of use as a feed additive in animal husbandry to promote growth and improve feed efficiency.[2][3] This technical guide provides a comprehensive overview of the antimicrobial properties of Flavophospholipol, including its mechanism of action, quantitative antimicrobial data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flavophospholipol exerts its antimicrobial effect by specifically inhibiting a crucial step in the synthesis of the bacterial cell wall. The primary target of Flavophospholipol is the enzyme peptidoglycan glycosyltransferase (also known as transglycosylase).[3][4] This enzyme is responsible for the polymerization of lipid-II, the disaccharide-pentapeptide precursor of peptidoglycan, into linear glycan chains.[4] By inhibiting transglycosylase, Flavophospholipol effectively blocks the formation of the peptidoglycan backbone, leading to a weakened cell wall and ultimately, cell lysis.[5] This mode of action is distinct from that of β-lactam antibiotics, which target the transpeptidase enzymes responsible for cross-linking the peptide side chains of the peptidoglycan.[6]

The following diagram illustrates the inhibition of peptidoglycan synthesis by Flavophospholipol.

Quantitative Antimicrobial Data

The antimicrobial activity of Flavophospholipol is primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier.[6] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Flavophospholipol against various bacteria as reported in the literature.

| Gram-Positive Bacteria | MIC (µg/mL) | Reference(s) |

| Enterococcus faecalis | 1 | [7] |

| Clostridium perfringens | >64 (Resistant) | [8][9] |

| Staphylococcus spp. | Activity noted | [1][6][10][11] |

| Streptococcus spp. | Activity noted | [6][10] |

| Gram-Negative Bacteria | MIC (µg/mL) | Notes | Reference(s) |

| Escherichia coli | >64 or 128 | General isolates | [6][7] |

| Escherichia coli | 0.125 - 5 | Strains with specific R plasmids | [6] |

| Salmonella Enteritidis | Slightly susceptible | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Flavophospholipol using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and incorporating specific details from relevant studies.

a. Materials:

-

Flavophospholipol analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

b. Protocol Workflow:

c. Detailed Steps:

-

Prepare Flavophospholipol Stock Solution: Accurately weigh a suitable amount of Flavophospholipol analytical standard and dissolve it in an appropriate solvent (e.g., a mixture of methanol (B129727) and water (1:1)) to create a stock solution of known concentration (e.g., 1280 µg/mL).[6]

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Flavophospholipol stock solution in CAMHB to achieve the desired concentration range.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Flavophospholipol dilutions.

-

Controls: Include a positive control well containing only the bacterial suspension in CAMHB (no antibiotic) to ensure bacterial growth, and a negative control well with only CAMHB to check for sterility.

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Flavophospholipol at which there is no visible growth.

Quantitative Analysis of Flavophospholipol in Premix (Agar Well Diffusion Assay)

This protocol is adapted from a detailed method for the quantitative analysis of Flavophospholipol in animal feed premixes.[6]

a. Materials:

-

Flavophospholipol working standard

-

Methanol

-

Hydrochloric acid

-

Ammonia (B1221849) solution

-

Buffer No. 7 (as specified in the reference)

-

Culture medium (Medium F-12)

-

Methylene (B1212753) blue solution (0.1 g in 100 mL methanol)

-

Boric acid solution (4 g in 100 mL sterile water)

-

Test organism: Bacillus cereus ATCC 19637 spore suspension (1x10⁶ spores/mL)

-

Sterile Petri dishes

-

Agar (B569324) well cutter

-

Magnetic stirrer

-

Filter paper

b. Protocol Workflow:

c. Detailed Steps:

-

Prepare Standard Solutions: Prepare a stock solution of Flavophospholipol working standard (1 mg/mL) in a methanol:water (1:1) mixture. From this, prepare high (2 µg/mL) and low (0.5 µg/mL) concentration standard solutions in Buffer No. 7.[6]

-

Prepare Sample Solution:

-

Weigh 3-5 g of the premix sample and extract with 50 mL of acetone with stirring, followed by 50 mL of water with stirring.[6]

-

Filter the extract. Adjust the pH to ≤1.0 with hydrochloric acid, let it stand for 1 hour, and then adjust the pH to 6.9-7.1 with ammonia solution.[6]

-

Bring the volume to 50 mL with Buffer No. 7 and filter. Dilute the filtrate with Buffer No. 7 to obtain expected concentrations similar to the standard solutions.[6]

-

-

Prepare Seeded Agar Plates: Prepare Medium F-12 agar and cool to 50°C. Add methylene blue and boric acid solutions. Add the Bacillus cereus spore suspension to the molten agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify.

-

Procedure:

-

Cut uniform wells into the solidified agar plates.

-

Pipette a fixed volume of the high and low standard solutions and the sample solutions into separate wells on each plate.

-

Incubate the plates at 27-29°C for 16-24 hours.[6]

-

-

Analysis:

-

Measure the diameter of the zones of inhibition around each well.

-

Calculate the concentration of Flavophospholipol in the sample using a validated method such as the 2-2 dose assay, comparing the zones of inhibition of the sample to those of the standards.[6]

-

In-Feed Animal Trial for Efficacy Evaluation

This protocol provides a general framework for an in-feed animal trial to evaluate the efficacy of Flavophospholipol, based on methodologies described in swine and poultry studies.[9][12]

a. Materials:

-

Test animals (e.g., weaned piglets, broiler chickens)

-

Basal feed appropriate for the animal species and age

-

Flavophospholipol premix

-

Housing facilities with individual or group pens

-

Equipment for sample collection (e.g., fecal collection swabs/bags)

-

Laboratory facilities for microbiological analysis

b. Protocol Workflow:

c. Detailed Steps:

-